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Compound of Interest

Compound Name:
2-Methylpyrimidine-5-carboxylic

acid

Cat. No.: B1314258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂; Molar Mass: 138.12 g/mol ). Due to the

limited availability of experimentally-derived public data for this specific compound, this

document presents predicted spectroscopic characteristics based on established principles of

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS),

supplemented with data from analogous structures. This guide is intended to assist researchers

in the identification, characterization, and quality control of 2-Methylpyrimidine-5-carboxylic
acid.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methylpyrimidine-5-
carboxylic acid. These values are derived from typical chemical shift and absorption ranges

for the functional groups present in the molecule and by comparison with structurally related

compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.0 - 12.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~9.3 Singlet 1H Pyrimidine H4/H6

~9.1 Singlet 1H Pyrimidine H4/H6

~2.8 Singlet 3H Methyl (-CH₃)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Carbon Type Assignment

~168 Quaternary Carboxylic acid (-COOH)

~165 Quaternary Pyrimidine C2

~160 Tertiary Pyrimidine C4/C6

~158 Tertiary Pyrimidine C4/C6

~125 Quaternary Pyrimidine C5

~25 Primary Methyl (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Broad O-H stretch Carboxylic acid

~1720 Strong C=O stretch Carboxylic acid

~1600, ~1470 Medium-Weak C=N, C=C stretch Pyrimidine ring

~1300 Medium C-O stretch Carboxylic acid

~900 Broad O-H bend Carboxylic acid
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion Notes

138 [M]⁺ Molecular ion

121 [M - OH]⁺ Loss of hydroxyl radical

93 [M - COOH]⁺ Loss of carboxyl group

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Methylpyrimidine-5-carboxylic acid. Instrument parameters and sample preparation may

require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylpyrimidine-5-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of

solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic

proton.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

2. Infrared (IR) Spectroscopy

Sample Preparation:

Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected

and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or

Electron Impact (EI) ionization sources.
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Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

Data Acquisition (EI-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 20-200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the workflow for the structural elucidation of 2-
Methylpyrimidine-5-carboxylic acid using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for 2-Methylpyrimidine-5-carboxylic Acid
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Caption: Workflow of spectroscopic analysis for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylpyrimidine-5-
carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314258#spectroscopic-data-nmr-ir-mass-spec-for-
2-methylpyrimidine-5-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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